molecular formula C12H17F2N5O B11745725 2-[3-({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol

2-[3-({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol

Cat. No.: B11745725
M. Wt: 285.29 g/mol
InChI Key: RBRGQYCXXMQUND-UHFFFAOYSA-N
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Description

2-[3-({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol is a complex organic compound characterized by its unique structure, which includes two pyrazole rings and a difluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol typically involves multiple steps. One common method includes the reaction of 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole with a suitable aminomethylating agent to form the intermediate compound. This intermediate is then reacted with ethan-1-ol under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

2-[3-({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[(2,2-difluoroethyl)amino]ethan-1-ol: This compound shares the difluoroethyl group but lacks the pyrazole rings.

    1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: Another fluorinated compound with different structural features.

Uniqueness

2-[3-({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol is unique due to its dual pyrazole rings and difluoroethyl group, which confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C12H17F2N5O

Molecular Weight

285.29 g/mol

IUPAC Name

2-[3-[[1-(2,2-difluoroethyl)-5-methylpyrazol-4-yl]methylamino]pyrazol-1-yl]ethanol

InChI

InChI=1S/C12H17F2N5O/c1-9-10(7-16-19(9)8-11(13)14)6-15-12-2-3-18(17-12)4-5-20/h2-3,7,11,20H,4-6,8H2,1H3,(H,15,17)

InChI Key

RBRGQYCXXMQUND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC(F)F)CNC2=NN(C=C2)CCO

Origin of Product

United States

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